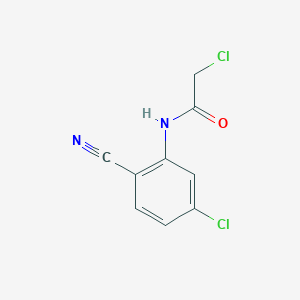
2-chloro-N-(5-chloro-2-cyanophenyl)acetamide
説明
“2-chloro-N-(5-chloro-2-cyanophenyl)acetamide” is a chemical compound with the CAS Number: 189083-68-9 . It has a linear formula of C9H6CL2N2O . The compound has a molecular weight of 229.06 .
Molecular Structure Analysis
The InChI code for the compound is 1S/C9H6Cl2N2O/c10-4-9(14)13-8-3-7(11)2-1-6(8)5-12/h1-3H,4H2,(H,13,14) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.It should be stored in a dry environment at 2-8°C . The boiling point of the compound is not specified .
科学的研究の応用
Herbicide Metabolism and Toxicology
Studies have explored the metabolism and potential toxicity of similar chloroacetamide herbicides. For instance, chloroacetamide herbicides like acetochlor, alachlor, butachlor, and metolachlor, which share structural similarities with 2-chloro-N-(5-chloro-2-cyanophenyl)acetamide, have been investigated for their carcinogenic properties in rats. These studies are crucial in understanding the metabolic activation pathways of these compounds and their possible implications for human health (Coleman et al., 2000).
Crystal and Molecular Structures
The crystal and molecular structures of compounds related to 2-chloro-N-(5-chloro-2-cyanophenyl)acetamide have been a subject of research. For example, the crystalline structures of N-(5-chloro-2-hydroxy-phenyl)-acetamide and its co-crystal with 3,5-dinitrobenzoic acid have been studied. These studies contribute to the understanding of molecular interactions and structural dynamics, which are essential in the field of material science and drug design (Chi et al., 2018).
Synthesis and Polarity
Research has also been conducted on the synthesis and polarity of compounds similar to 2-chloro-N-(5-chloro-2-cyanophenyl)acetamide. These studies often focus on understanding the chemical properties, such as polarity and conformation, which are crucial in the development of new compounds with specific applications in chemistry and pharmacology (Ishmaeva et al., 2015).
Chemical Reactions and Metal Complexes
The cyclopalladation of aniline derivatives, including compounds structurally similar to 2-chloro-N-(5-chloro-2-cyanophenyl)acetamide, has been explored. Such research is significant in the field of catalysis and material chemistry, where understanding the interaction of organic compounds with metals can lead to the development of new catalysts or materials (Mossi et al., 1992).
Dye Intermediates
The compound has been studied in the context of dye intermediates, particularly in the unambiguous synthesis of specific dye compounds. This research is vital for the dye industry, ensuring the consistency and quality of dye products (Drabina et al., 2009).
Molecular Structure Analysis
Studies on the molecular structure of related compounds have been conducted to understand their properties and potential applications. For instance, the conformation and hydrogen bonding patterns in N-Benzyl-2-(3-chloro-4-hydroxyphenyl)acetamide were examined, which is significant in drug design and material science (Davis & Healy, 2010).
特性
IUPAC Name |
2-chloro-N-(5-chloro-2-cyanophenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2N2O/c10-4-9(14)13-8-3-7(11)2-1-6(8)5-12/h1-3H,4H2,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIULOSOFIJGOCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)NC(=O)CCl)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501256253 | |
| Record name | 2-Chloro-N-(5-chloro-2-cyanophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501256253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(5-chloro-2-cyanophenyl)acetamide | |
CAS RN |
189083-68-9 | |
| Record name | 2-Chloro-N-(5-chloro-2-cyanophenyl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=189083-68-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-N-(5-chloro-2-cyanophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501256253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



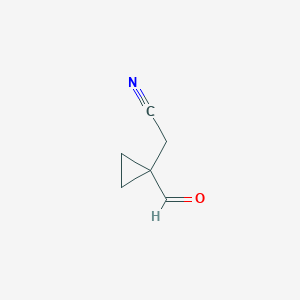
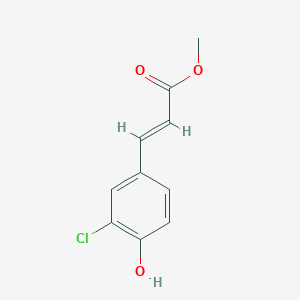
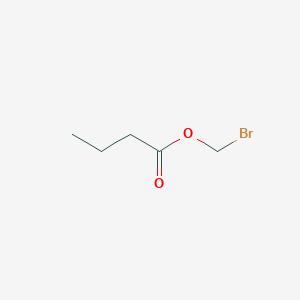
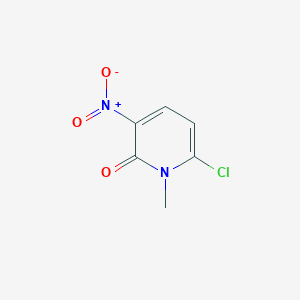

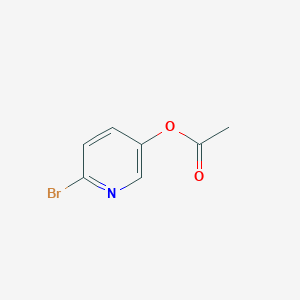
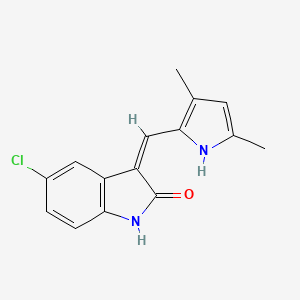

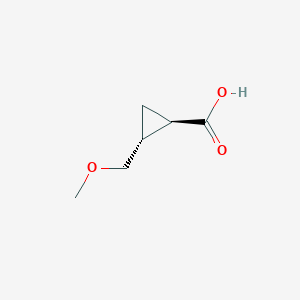
![Methyl 3-bromo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate](/img/structure/B3420423.png)
![1-(4-Bromophenylsulfonyl)-[1,4]diazepane](/img/structure/B3420425.png)
![Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-(4-hydroxyphenyl)propanoate](/img/structure/B3420428.png)

![Imidazo[1,2-a]pyrimidin-6-amine hydrochloride](/img/structure/B3420448.png)